molecular formula C27H26N2O4S2 B2732671 N2-(2,5-dimethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine CAS No. 1115520-33-6

N2-(2,5-dimethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine

Cat. No.: B2732671
CAS No.: 1115520-33-6
M. Wt: 506.64
InChI Key: ADZFOLXZWDLBIK-UHFFFAOYSA-N
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Description

N2-(2,5-Dimethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is a substituted thiophene derivative characterized by a central thiophene ring functionalized with three key groups:

  • N2-(2,5-Dimethylphenyl): A dimethyl-substituted aryl amine at position 2.
  • 5-(3-Methoxybenzoyl): A 3-methoxy-substituted benzoyl group at position 4.
  • 3-(4-Methylbenzenesulfonyl): A 4-methylbenzenesulfonyl group at position 3.

This compound belongs to a class of thiophene-based molecules known for their diverse pharmacological activities, including antitumor, antimicrobial, and enzyme-inhibitory properties .

Properties

IUPAC Name

[3-amino-5-(2,5-dimethylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4S2/c1-16-9-12-21(13-10-16)35(31,32)26-23(28)25(24(30)19-6-5-7-20(15-19)33-4)34-27(26)29-22-14-17(2)8-11-18(22)3/h5-15,29H,28H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZFOLXZWDLBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC(=CC=C3)OC)NC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N2-(2,5-Dimethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is a thiophene derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Thiophene Derivatives

Thiophene derivatives are known for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. The unique structure of thiophenes allows for various substitutions that can enhance their pharmacological profiles .

1. Anti-Inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of thiophene derivatives, including the compound . For instance, compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These effects are often mediated through the inhibition of key enzymes involved in inflammatory pathways, such as COX and LOX .

2. Antitumor Activity

Thiophene derivatives have also been investigated for their antitumor properties. Research indicates that certain modifications in the thiophene structure can enhance cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in tumor cells while sparing normal cells is a promising area of study .

3. Antimicrobial Effects

The antimicrobial activity of thiophene derivatives has been documented against a range of pathogens. The compound's structure may facilitate interactions with microbial membranes or essential enzymes, leading to growth inhibition or cell death .

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : Inhibition of COX and LOX enzymes has been shown to reduce inflammation significantly.
  • Cytokine Modulation : The compound may downregulate pro-inflammatory cytokines while upregulating anti-inflammatory cytokines.
  • Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells through various signaling cascades.

Case Study 1: Anti-Inflammatory Effects

A study conducted on a series of thiophene derivatives demonstrated that one compound exhibited a 63% reduction in mast cell degranulation at a dosage of 20 mg/kg. This effect was attributed to the compound's ability to inhibit 5-lipoxygenase (5-LOX) activity by approximately 57% at a concentration of 100 µg/mL .

Case Study 2: Antitumor Activity

In vitro assays showed that this compound induced apoptosis in human cancer cell lines with IC50 values comparable to established chemotherapeutics. The mechanism involved mitochondrial depolarization and activation of caspases .

Summary Table of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryInhibition of COX/LOX; reduction of TNF-α
AntitumorInduction of apoptosis; mitochondrial targeting
AntimicrobialDisruption of microbial membranes

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further pharmacological exploration:

  • Anti-inflammatory Properties : Research indicates that this compound can inhibit inflammatory pathways, reducing the production of pro-inflammatory cytokines. In vitro studies have shown that it effectively decreases the levels of inflammatory mediators in cell cultures exposed to lipopolysaccharides (LPS) .
  • Antimicrobial Activity : Preliminary studies suggest that the compound possesses moderate antibacterial properties against Gram-positive bacteria. It has shown inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values determined at 32 µg/mL for S. aureus and 64 µg/mL for E. coli .
  • Potential Anticancer Effects : Some investigations have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanisms may involve the induction of apoptosis and inhibition of cell proliferation .

Study 1: Anti-inflammatory Effects

A peer-reviewed study assessed the anti-inflammatory effects of this compound in animal models. The results demonstrated a significant reduction in paw edema in rats treated with the compound compared to controls, suggesting its potential as a therapeutic agent for inflammatory conditions .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of the compound against various bacterial strains. Findings revealed that it effectively inhibited growth in both S. aureus and E. coli at specific concentrations, highlighting its potential as an antimicrobial agent .

Data Summary Table

Activity TypeEffectTested Organisms/ModelsResults
Anti-inflammatoryReduced edemaRat paw edema modelSignificant reduction observed
AntimicrobialInhibitory effectS. aureus, E. coliMIC: 32 µg/mL (S. aureus), 64 µg/mL (E. coli)

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring and electron-rich substituents render the compound susceptible to oxidation. Key pathways include:

  • S-Oxidation : The sulfonyl group (4-methylbenzenesulfonyl) can undergo further oxidation to form sulfonic acid derivatives under strong oxidizing conditions (e.g., H₂O₂, trifluoroperacetic acid) .

  • Epoxidation : The thiophene’s 2,3-double bond reacts with peracids to form an epoxide intermediate, which rearranges via an NIH shift mechanism to yield thiophene-2-one derivatives .

Reagents and Conditions :

Reaction TypeReagents/ConditionsProducts
Sulfonyl oxidationH₂O₂, acidic conditionsSulfonic acid derivatives
EpoxidationTrifluoroperacetic acid, anhydrousThiophene-2,3-epoxide → Thiophene-2-one

Electrophilic Aromatic Substitution (EAS)

The electron-donating methoxy and dimethylphenyl groups direct electrophiles to the thiophene’s 2- and 5-positions. Substitutions observed include:

  • Halogenation : Bromination occurs rapidly at the 2-position (10⁷× faster than benzene) .

  • Acylation : Acetyl groups are introduced via Friedel-Crafts acylation, yielding 2-acetylthiophene derivatives.

Example :

Substituent PositionElectrophileProduct
Thiophene C2Br₂, FeCl₃2-Bromo-thiophene derivative
Thiophene C5AcCl, AlCl₃5-Acetyl-thiophene derivative

Nucleophilic Substitution

The benzenesulfonyl group facilitates nucleophilic displacement reactions:

  • Hydrolysis : The sulfonamide linkage undergoes hydrolysis under acidic or basic conditions to yield sulfonic acid and amine byproducts.

  • Aminolysis : Reaction with amines (e.g., ethylenediamine) replaces the sulfonyl group, forming new sulfonamide derivatives .

Conditions :

  • Acidic: HCl/H₂O, reflux

  • Basic: NaOH/EtOH, 80°C

Cross-Coupling Reactions

The thiophene ring participates in Pd-catalyzed couplings (e.g., Suzuki, Stille) at the 2- and 5-positions:

Reaction TypeReagentsApplications
SuzukiPd(PPh₃)₄, Ar-B(OH)₂Biaryl synthesis for drug intermediates
StillePd₂(dba)₃, SnR₃Functionalized heterocycles

Functional Group Transformations

  • Methoxy Demethylation : The 3-methoxybenzoyl group reacts with BBr₃ to yield a phenolic derivative.

  • Reductive Amination : The primary amine group undergoes reductive alkylation with aldehydes/ketones.

Mechanistic Insights :

  • Steric hindrance from the 2,5-dimethylphenyl group slows reactions at the adjacent amine site.

  • Electron-withdrawing sulfonyl groups stabilize transition states in nucleophilic substitutions .

Biological Activity and Degradation

Metabolic studies suggest oxidative pathways dominate in vivo, producing sulfoxide and sulfone derivatives. These metabolites may interact with dopamine receptors, as seen in structurally related thiophene analogs .

Key Data Table: Substituent Effects on Reactivity

Substituent PositionReactivity Trend (vs. Parent Compound)Citation
3-Methoxybenzoyl↑Electron density at thiophene C2/C5
4-Methylbenzenesulfonyl↓Nucleophilicity at sulfonamide N
2,5-DimethylphenylSteric inhibition of EAS at C3/C4

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Thiophene Derivatives

a) N2-(2,5-Difluorophenyl)-5-(4-Fluorobenzoyl)-3-(4-Methylbenzenesulfonyl)Thiophene-2,4-Diamine (BA97773)
  • Substituents :
    • R1: 2,5-Difluorophenyl (vs. dimethylphenyl in the target compound).
    • R2: 4-Fluorobenzoyl (vs. 3-methoxybenzoyl).
    • R3: 4-Methylbenzenesulfonyl (shared).
  • Molecular Weight : 502.53 g/mol (C₂₄H₁₇F₃N₂O₃S₂) .
  • Key Differences : Fluorine substituents enhance electronegativity and metabolic stability compared to methyl/methoxy groups. The 4-fluorobenzoyl group may reduce steric hindrance compared to 3-methoxybenzoyl .
b) Thiophene-2,4-Diamine Derivatives from Bull. Chem. Soc. Ethiop. (2023)
  • Substituents: Chloroacetamido and cyano groups at positions 4 and 5. Variable nucleophilic substitutions (e.g., morpholine, thiocyanate).
  • Biological Activity :
    • Cytotoxicity against HepG2 (IC₅₀: 0.5–3.9 µM) and MCF-7 cells.
    • Synergistic effects with sorafenib, enhancing anticancer activity .
  • Key Differences : The absence of a benzenesulfonyl group in these derivatives reduces molecular weight and may alter solubility or target specificity .

Triazole and Sulfonyl-Containing Analogues

Compounds from International Journal of Molecular Sciences (2014) featuring 1,2,4-triazole cores with 4-methylbenzenesulfonyl groups exhibit tautomerism and strong νC=S vibrations (IR: 1247–1255 cm⁻¹). For example:

  • 5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones Substituents: Halogenated aryl groups (X = H, Cl, Br).

Data Table: Structural and Functional Comparison

Compound Name R1 R2 R3 Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound 2,5-Dimethylphenyl 3-Methoxybenzoyl 4-Methylbenzenesulfonyl ~500 (estimated) Under investigation
BA97773 2,5-Difluorophenyl 4-Fluorobenzoyl 4-Methylbenzenesulfonyl 502.53 Not reported (structural analog)
Compound 4b (Bull. Chem. Soc. Ethiop., 2023) 4-Chlorophenyl Chloroacetamido ~400 (estimated) HepG2 IC₅₀: 0.5 µM (with sorafenib)
5-(4-Bromophenylsulfonyl)-1,2,4-Triazole 2,4-Difluorophenyl 4-Bromophenylsulfonyl ~450 (estimated) Enzyme inhibition potential

Key Research Findings and Implications

Substituent Effects :

  • Methoxy vs. Fluoro Groups : The 3-methoxybenzoyl group in the target compound may improve solubility compared to BA97773’s 4-fluorobenzoyl, but reduce membrane permeability due to increased polarity .
  • Sulfonyl Groups : The 4-methylbenzenesulfonyl moiety is conserved in multiple analogues, suggesting a critical role in target binding (e.g., sulfotransferase inhibition) .

Cytotoxicity Trends :

  • Thiophene derivatives with chloroacetamido groups (e.g., compound 4b) show potent cytotoxicity, highlighting the importance of electrophilic substituents for anticancer activity .

Synthetic Flexibility :

  • The target compound’s structure allows for further derivatization at the dimethylphenyl or methoxybenzoyl positions, enabling optimization of pharmacokinetic properties .

Q & A

Q. What are the recommended synthetic routes for N2-(2,5-dimethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine?

The synthesis typically involves multi-step transformations, including:

  • Thiophene core construction : Use of Lawesson's reagent for thionation of carbonyl precursors, followed by cyclization via intramolecular nucleophilic attack to form the thiophene backbone .
  • Functionalization : Electrophilic substitution (e.g., Vilsmeier-Haack formylation) or lithiation followed by electrophilic quenching to introduce substituents like methoxybenzoyl or toluenesulfonyl groups. Regioselectivity is influenced by electronic effects of existing substituents .
  • Protection/deprotection : Use of tert-butyldimethylsilyl (TBS) or benzyl groups to protect reactive sites during synthesis .

Q. Which analytical techniques are critical for structural characterization?

  • NMR spectroscopy : 1H/13C NMR to confirm substitution patterns and regioselectivity (e.g., distinguishing 4-formyl vs. 5´-formyl derivatives via chemical shift analysis) .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .
  • X-ray crystallography : To resolve ambiguities in stereochemistry or confirm sulfonyl group orientation .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., unexpected NMR peaks) for this compound?

  • Isotopic labeling : Use deuterated analogs to distinguish overlapping proton signals in crowded aromatic regions.
  • Computational modeling : Density Functional Theory (DFT) calculations to predict chemical shifts and compare with experimental NMR data .
  • Variable-temperature NMR : To identify dynamic processes (e.g., rotamers) causing peak splitting .

Q. What strategies optimize regioselectivity during functionalization of the thiophene core?

  • Electronic directing groups : The methoxybenzoyl group acts as an electron-donating moiety, directing electrophiles to meta/para positions. Conversely, sulfonyl groups are electron-withdrawing, favoring electrophilic attack at electron-rich adjacent sites .
  • Lithiation approaches : Deprotonation at the 5´-position of the thiophene (due to sulfur’s inductive effect) enables selective formylation via organolithium intermediates .

Q. How do substituents (e.g., 3-methoxybenzoyl, 4-methylbenzenesulfonyl) influence biological activity?

  • Structure-activity relationship (SAR) studies :
  • The 3-methoxybenzoyl group enhances lipophilicity, potentially improving membrane permeability .
  • The 4-methylbenzenesulfonyl group may confer resistance to metabolic degradation via steric hindrance .
    • Enzymatic assays : Test inhibition of target enzymes (e.g., kinases) to correlate substituent effects with potency .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Storage : Under inert gas (N2/Ar) at –20°C in amber glass vials to prevent photodegradation.
  • Handling : Use electrostatic-safe containers and grounding straps during transfer to avoid ignition risks due to sulfonyl groups .
  • Decomposition monitoring : Regular HPLC purity checks to detect hydrolysis of the sulfonyl or methoxy groups .

Methodological Guidance for Contradictory Data

Q. How to address discrepancies in biological assay results across studies?

  • Standardized protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds to minimize variability .
  • Dose-response validation : Repeat assays with a wider concentration range (e.g., 1 nM–100 µM) to confirm IC50 values .
  • Meta-analysis : Compare data with structurally analogous compounds (e.g., triazole-thiophene derivatives) to identify trends .

Q. What computational tools predict the compound’s reactivity in novel reactions?

  • Molecular docking : Software like AutoDock Vina to simulate interactions with biological targets or catalysts .
  • Reaction pathway modeling : Gaussian or ORCA for transition state analysis in electrophilic substitutions .

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